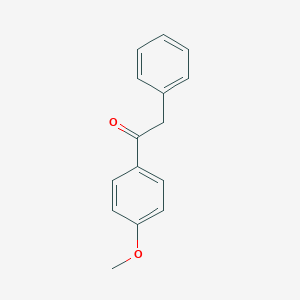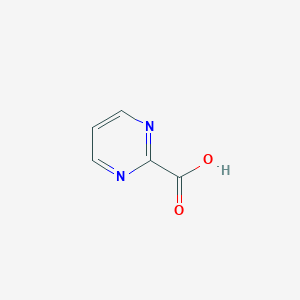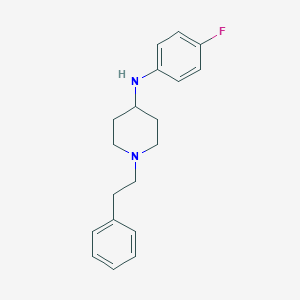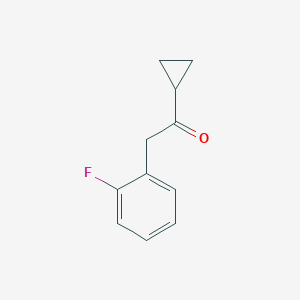
1-(4-メトキシフェニル)-2-フェニルエタノン
概要
説明
1-(4-Methoxyphenyl)-2-phenylethanone, also known as 1-(4-Methoxyphenyl)-2-phenylethanone, is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Methoxyphenyl)-2-phenylethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
1-(4-メトキシフェニル)-2-フェニルエタノンは、さまざまな薬理活性化合物の合成に使用されます。 その構造は、いくつかの薬剤に見られる、有意な生物学的活性を示すトリアゾールのようなヘテロ環状化合物の形成における前駆体として役立ちます . この化合物の合成化学における汎用性により、潜在的な治療用途を持つ誘導体の作成が可能になります。
材料科学
材料科学では、この化合物は、特定の光学的特性を持つ新しい材料の開発に用途を持つ、テトラヒドロ-β-カルボリンのような複雑な分子の合成に関与しています . これらの材料は、高度なポリマーや、独自の特性を持つその他の新しい材料の作成に使用できます。
分析化学
この化合物の誘導体は、さまざまな化学分析で分析試薬として使用されます。 たとえば、1-(4-メトキシフェニル)-2-フェニルエタノンから合成できる置換アクリレートは、その臭気活性と構造修飾について研究されており、材料の感覚特性に関する洞察を提供します .
環境科学
環境科学では、1-(4-メトキシフェニル)-2-フェニルエタノンの誘導体は、汚染を軽減する役割について調査されています。 たとえば、特定の植物は、ストレス下で関連する化合物を生成し、環境モニタリングと修復の目的で研究できます .
農業
この化合物の誘導体は、特に農薬や除草剤の合成において、農業での潜在的な用途について調査されています。 たとえば、トリアゾール誘導体は、その殺菌特性で知られており、新しい農業用化学物質の開発に役立ちます .
食品業界
1-(4-メトキシフェニル)-2-フェニルエタノンのエナンチオマー的に純粋な誘導体、たとえば(S)-1-(4-メトキシフェニル)エタノールは、香料や添加物の製造のために食品業界で重要です。 この化合物を含む生物触媒プロセスは、工業規模の生産のために最適化されています .
化粧品
化粧品業界では、この化合物は、日焼け止め製品用のUVフィルターの合成に使用されています。 その誘導体は、幅広いUVA線を吸収することができ、化粧品処方に効果的な日焼け止めを提供します .
薬理学
1-(4-メトキシフェニル)-2-フェニルエタノンは、さまざまな医薬品中間体の合成における重要な中間体です。 その誘導体は、抗ヒスタミン剤やその他の医薬品を製造するために使用され、創薬におけるその重要性を強調しています .
Safety and Hazards
特性
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALKSRAHVYFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907346 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023-17-2 | |
| Record name | 1023-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)

